

A Comprehensive Guide to the Crystal Structure Analysis of 2-Methoxybenzamide

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Compound of Interest

Compound Name: 2-Methoxybenzamide

CAS No.: 27193-81-3

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Authored for Researchers, Scientists, and Drug Development Professionals

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Foreword

In the landscape of pharmaceutical sciences and materials engineering, a molecule's solid-state architecture is a critical determinant of its bulk properties, including solubility, stability, and bioavailability. **2-Methoxybenzamide** (o-anisamide), a key scaffold in medicinal chemistry, serves as a compelling case study for the power of single-crystal X-ray diffraction. This guide provides a detailed, technically-grounded exploration of its crystal structure, moving beyond a mere recitation of data to explain the causal relationships between molecular geometry, intermolecular forces, and supramolecular assembly. Our objective is to furnish researchers with the foundational knowledge and practical protocols necessary to contextualize and leverage such structural insights in their own work.

Part 1: The Scientific Imperative: Why Analyze the Crystal Structure of 2-Methoxybenzamide?

The **2-methoxybenzamide** moiety is a cornerstone in the design of various therapeutic agents. Derivatives have shown promise as dopamine receptor antagonists, neuroleptics, and antiemetics.[1][2] The precise three-dimensional arrangement of atoms and the interplay of non-covalent interactions in the solid state are fundamentally linked to a drug's performance. Crystal structure analysis provides the highest resolution snapshot of this arrangement, enabling:

- **Rational Drug Design:** Understanding the preferred conformation and hydrogen bonding motifs informs the design of next-generation analogues with enhanced target affinity and optimized physicochemical properties.
- **Polymorph Screening:** The discovery and characterization of different crystalline forms (polymorphs) is crucial, as each can have dramatically different properties. A definitive crystal structure serves as the reference for identifying and patenting new solid forms.
- **Crystal Engineering:** The predictable self-assembly of **2-methoxybenzamide** through robust hydrogen bonds makes it a valuable model system for engineering novel co-crystals and functional materials.[2]

Part 2: From Synthesis to Structure: An Experimental Blueprint

The journey to elucidating a crystal structure begins with the meticulous preparation of high-quality single crystals. This section details the self-validating protocols for synthesis, purification, and crystallization, followed by the definitive analysis using X-ray diffraction.

Synthesis and Purification: Establishing the Foundation

The synthesis of **2-methoxybenzamide** is a standard two-step process starting from 2-methoxybenzoic acid. The purity of the final compound is paramount for successful crystallization.

Experimental Protocol 1: Synthesis of **2-Methoxybenzamide**

- **Acid Chloride Formation:** In a 100 mL round-bottom flask under a fume hood, add 2-methoxybenzoic acid (1 equivalent) and thionyl chloride (SOCl_2) (2-3 equivalents). Equip the flask with a reflux condenser topped with a calcium chloride drying tube.

- Causality: Thionyl chloride is an effective reagent for converting carboxylic acids to highly reactive acyl chlorides. The excess ensures the reaction goes to completion. The drying tube prevents atmospheric moisture from quenching the reaction.
- Reaction Execution: Gently reflux the mixture for 2 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.
- Removal of Excess Reagent: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This step is critical and should be performed with care.
- Amidation: Cool the resulting crude 2-methoxybenzoyl chloride in an ice bath. Slowly and cautiously add a concentrated aqueous solution of ammonia (NH₃) (an excess) with vigorous stirring. A white precipitate of **2-methoxybenzamide** will form immediately.
 - Causality: The amidation reaction is highly exothermic. Cooling prevents side reactions and ensures controlled precipitation.
- Isolation and Purification: Collect the white solid by vacuum filtration and wash thoroughly with cold deionized water to remove any ammonium chloride. Recrystallize the crude product from an ethanol/water mixture to yield pure **2-methoxybenzamide**. Verify purity via melting point determination and spectroscopy.

Single Crystal Growth: The Art of Molecular Ordering

Growing diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a reliable method for compounds like **2-methoxybenzamide**.

Experimental Protocol 2: Crystallization by Slow Evaporation

- Solvent Selection: In separate small vials, test the solubility of the purified **2-methoxybenzamide** in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate). The ideal solvent is one in which the compound is moderately soluble.
- Solution Preparation: Prepare a saturated or near-saturated solution of **2-methoxybenzamide** in the chosen solvent at room temperature. Filter the solution through a syringe filter (0.22 μm) into a clean, dust-free vial.

- Trustworthiness: Filtering removes particulate matter which can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.
- Controlled Evaporation: Cover the vial with parafilm and pierce it with 1-3 small pinholes. Place the vial in a vibration-free location.
 - Causality: The small holes restrict the rate of solvent evaporation. Slow evaporation allows molecules sufficient time to arrange themselves into a highly ordered crystal lattice.
- Harvesting: Monitor the vial over several days to weeks. Once well-formed, prismatic crystals appear, carefully harvest them using a spatula or tweezers.

Caption: Experimental workflow from synthesis to final structure solution.

Part 3: Decoding the Crystal Structure: A Molecular and Supramolecular Perspective

The solved crystal structure of **2-methoxybenzamide** provides a wealth of information, from the precise bond lengths within a single molecule to the intricate packing of molecules in the unit cell.

Crystallographic Data Summary

The crystal structure of **2-methoxybenzamide** was determined by single-crystal X-ray diffraction.^[3] The key parameters defining the crystal lattice are summarized below.

| Parameter | Value | Source |
|---|---|--------|
| Chemical Formula | C ₈ H ₉ NO ₂ | [4] |
| Formula Weight | 151.16 g/mol | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2 ₁ /c | [3] |
| a (Å) | 8.456 | [3] |
| b (Å) | 9.873 | [3] |
| c (Å) | 9.123 | [3] |
| β (°) | 95.87 | [3] |
| Volume (Å ³) | 757.9 | [3] |
| Z (Molecules/Unit Cell) | 4 | [3] |
| Calculated Density (g/cm ³) | 1.323 | [3] |

Data sourced from the Cambridge Structural Database, DOI: 10.5517/cc8tj8v.[3]

Molecular Conformation

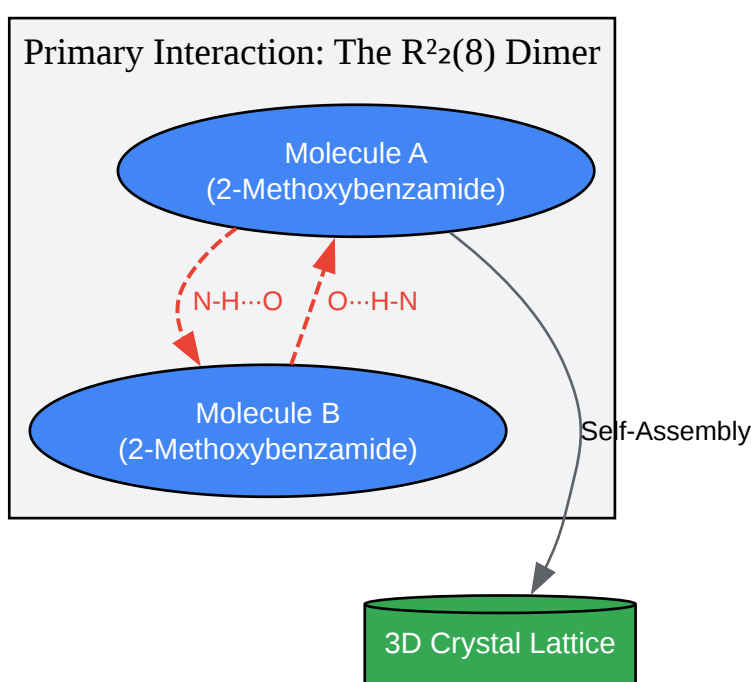
Within the crystal, the **2-methoxybenzamide** molecule is nearly planar. This planarity arises from the sp² hybridization of the benzene ring and carbonyl carbon. The methoxy group is oriented with its methyl group pointing away from the amide functionality, a conformation that minimizes steric hindrance.

Supramolecular Architecture: The Dominance of Hydrogen Bonding

The crystal packing is not random; it is a highly organized assembly dictated by specific and directional intermolecular interactions. In benzamide crystals, the interplay between hydrogen bonding and π-stacking is crucial.[5][6][7] For **2-methoxybenzamide**, the structure is dominated by a classic and robust hydrogen-bonding motif.

- The Centrosymmetric Dimer Synthon: The primary interaction is a strong N-H...O hydrogen bond between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule. Two molecules are linked via a pair of these bonds to form a centrosymmetric R²₂(8) ring motif. This dimer is an exceptionally common and stable "synthon" in the crystal engineering of amides.[8][9]

This primary interaction creates robust dimeric units, which then pack into the larger three-dimensional lattice.



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Caption: Supramolecular assembly of **2-methoxybenzamide** into a centrosymmetric dimer.

Part 4: Conclusion and Outlook

This guide has detailed the end-to-end process of **2-methoxybenzamide** crystal structure analysis, from chemical synthesis to the interpretation of its supramolecular architecture. The structure is defined by a planar molecular conformation and a dominant packing motif driven by N-H...O hydrogen bonds, forming stable centrosymmetric dimers.

This definitive structural knowledge provides an authoritative foundation for future work. For drug development professionals, it is the starting point for computational modeling, co-crystallization experiments, and the rational design of derivatives with tailored properties. For materials scientists, it offers insights into predictable self-assembly for the creation of novel organic functional materials. The protocols and analyses presented herein serve as a robust framework for the structural investigation of related molecular systems.

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